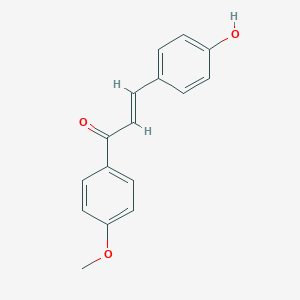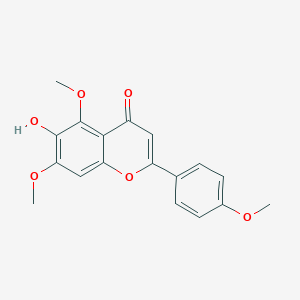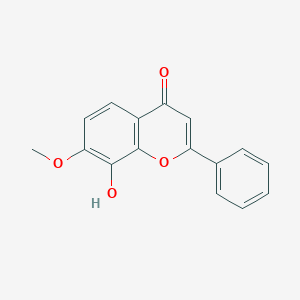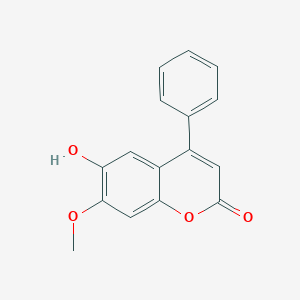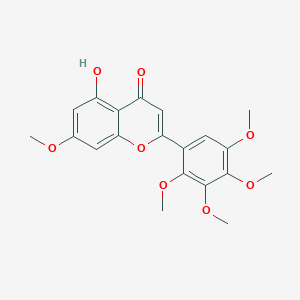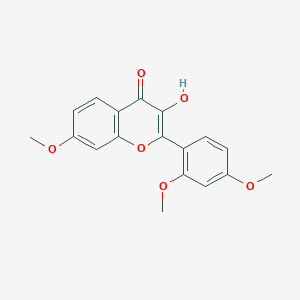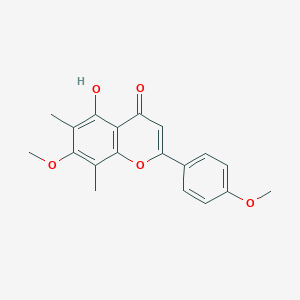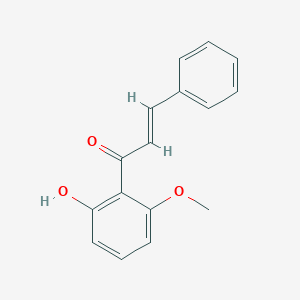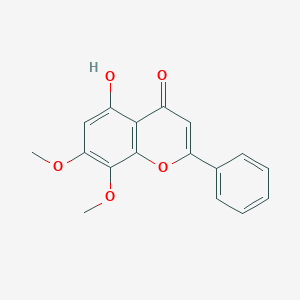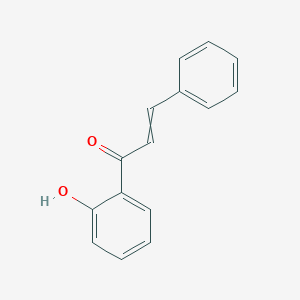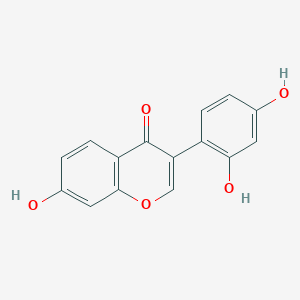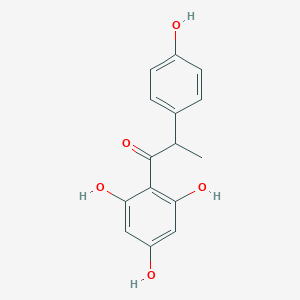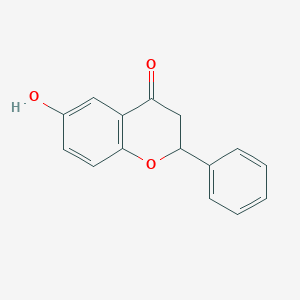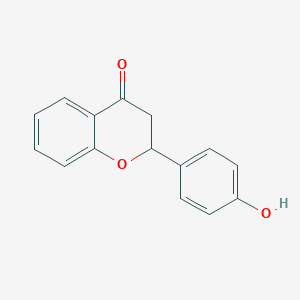
3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate (AEHIM) is a small molecule that has been studied extensively for its potential applications in scientific research. AEHIM is a derivative of indolium, a heterocyclic compound with a pyrrole-like structure. It has been used in a variety of research applications, including biochemical and physiological studies, and in laboratory experiments.
Aplicaciones Científicas De Investigación
- Serotonin hydrogen maleate, in the form of Lisuride, has been used as a peripheral serotonin antagonist for the prevention of migraine attacks .
- The drug is administered orally at effective dosages of 0.025 mg 3x/day .
- Lisuride has been found to possess long-lasting prolactin-lowering effects .
- It has been approved for inhibition of post-partum lactation and treatment of mastitis, mastopathy, and hyperprolactinemic fertility disorders .
- Treatment with Lisuride could cause the majority of these tumors to shrink and, at least in some cases, to disappear completely .
- Lisuride has shown good efficacy in the treatment of Parkinson’s Disease .
- It is administered at very low oral dosages ranging from 0.6 to 2.4 mg/day especially when combined with levodopa .
- Lisuride has been found to be a potent unsurmountable 5-HT 2B antagonist and thus, to possess strong anti-fibrotic effects .
- These effects are being investigated in a number of fibrotic conditions .
Migraine Prevention
Treatment of Hyperprolactinemia
Parkinson’s Disease Treatment
Anti-fibrotic Effects
Carcinoid Syndrome Treatment
Regulation of Immune Cells
- Lisuride, usually as hydrogen maleate, is the second oldest dopamine (DA) agonist in clinical use (after bromocriptine) and the most potent one .
- It has been registered by former Schering AG/West-Berlin/Germany as a peripheral serotonin (5-HT) antagonist .
- Much later, lisuride has also been found to be a most potent unsurmountable 5-HT 2B antagonist and thus, to possess strong anti-fibrotic effects .
- Lisuride has been approved for inhibition of post-partum lactation and treatment of mastitis, mastopathy, and hyperprolactinemic fertility disorders .
- During long-term treatment of these PRL-producing pituitary tumors, effects are becoming stronger with time .
- Due to its strong anti-fibrotic effects, Lisuride is being investigated in a number of fibrotic conditions .
- Serotonin is important for regulating motor and secretory functions in the gastrointestinal tract .
- Both central and peripheral serotonin signaling regulate energy metabolism .
Ergot Antagonistic Properties
Treatment of Hyperprolactinemia in Post-Menopausal Women
Treatment of Fibrotic Conditions
Treatment of Carcinoid Syndrome
Regulation of Intestinal Motility and Energy Metabolism
Immunoregulatory Functions
Propiedades
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;(Z)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C4H4O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEXAUVYLLADEB-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ammonioethyl)-5-hydroxy-1H-indolium maleate | |
CAS RN |
18525-25-2 |
Source


|
| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18525-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-ammonioethyl)-5-hydroxy-1H-indolium maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

